4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-decanoate
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Overview
Description
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-decanoate: is a biochemical compound with the molecular formula C22H40O12 and a molecular weight of 496.55 . This compound is primarily used for research purposes, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-decanoate involves the glycosylation of β-D-glucopyranose with a decanoate ester. The reaction typically requires the presence of a glycosyl donor and an acceptor, along with a catalyst to facilitate the reaction. Common catalysts include Lewis acids such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the desired glycosylated product through metabolic pathways. The fermentation broth is then subjected to purification processes such as chromatography to isolate the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-decanoate can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of alkylated or halogenated derivatives.
Scientific Research Applications
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-decanoate has several applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: Employed in the study of glycoproteins and glycolipids, which are essential components of cell membranes.
Medicine: Investigated for its potential role in drug delivery systems due to its ability to form stable glycosidic bonds.
Mechanism of Action
The mechanism of action of 4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-decanoate involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for glycosidases, which catalyze the hydrolysis of glycosidic bonds. This interaction can modulate various biochemical pathways, including those involved in energy metabolism and cell signaling .
Comparison with Similar Compounds
Cellobiose: A disaccharide consisting of two glucose molecules linked by a β(1→4) bond.
Lactose: A disaccharide composed of glucose and galactose linked by a β(1→4) bond.
Maltose: A disaccharide consisting of two glucose molecules linked by an α(1→4) bond.
Uniqueness: 4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-decanoate is unique due to its decanoate ester group, which imparts distinct physicochemical properties compared to other disaccharides. This ester group enhances its hydrophobicity, making it suitable for applications in non-aqueous environments and potentially improving its bioavailability in drug delivery systems .
Properties
CAS No. |
1155664-66-6 |
---|---|
Molecular Formula |
C₂₂H₄₀O₁₂ |
Molecular Weight |
496.55 |
Synonyms |
(2S,3R,4R,5S,6R)-3,4-Dihydroxy-6-(hydroxymethyl)-5-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl Decanoate |
Origin of Product |
United States |
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